6-Iodo-3-hydroxy-4-nitroindazole

Nitric Oxide Synthase Inflammation Neuroprotection

6-Iodo-3-hydroxy-4-nitroindazole (CAS 885519-99-3) is a uniquely functionalized indazole scaffold combining a 4-nitro/3-hydroxy NOS pharmacophore and an IDO1-targeting moiety. The C6-iodo substitution provides a critical orthogonal handle for cross-coupling, enabling rapid SAR diversification for neuropathic pain and oncology research. Unlike mono-substituted analogs, this specific pattern is essential for potent, multi-target inhibition.

Molecular Formula C7H4IN3O3
Molecular Weight 305.03 g/mol
CAS No. 885519-99-3
Cat. No. B1629415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-3-hydroxy-4-nitroindazole
CAS885519-99-3
Molecular FormulaC7H4IN3O3
Molecular Weight305.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])I
InChIInChI=1S/C7H4IN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12)
InChIKeyFMHRKPUTDQQAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-3-hydroxy-4-nitroindazole (CAS 885519-99-3): A Multi-Functional Indazole Scaffold for Nitric Oxide Synthase and IDO1 Research


6-Iodo-3-hydroxy-4-nitroindazole (CAS 885519-99-3) is a densely substituted indazole derivative bearing iodo, hydroxy, and nitro groups at the 6-, 3-, and 4-positions, respectively. This heterocyclic scaffold is a member of a class of compounds with established roles as inhibitors of nitric oxide synthase (NOS) isoforms and the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). The combination of a nitro group at C4 and a 3-hydroxy moiety, in particular, is a recognized pharmacophore for NOS inhibition [1], while the heavy halogen at C6 presents a vector for further functionalization. Its molecular structure (C₇H₄IN₃O₃) and high formula weight (305.03 g/mol) distinguish it from simpler, more common indazole building blocks.

Why Simple Substituted Indazoles Are Not Interchangeable with 6-Iodo-3-hydroxy-4-nitroindazole


Simple, mono-substituted indazole analogs like 6-nitroindazole or 7-nitroindazole, or even 6-iodoindazole, are not functionally equivalent to 6-Iodo-3-hydroxy-4-nitroindazole due to critical and synergistic structure-activity relationships (SAR). The presence of both a 4-nitro and a 3-hydroxy group is a key determinant for potent NOS inhibition [1]. Furthermore, the specific C6-iodo substitution provides a chemically orthogonal handle for diversification (e.g., via cross-coupling) that is absent in simpler nitro- or hydroxy-indazoles. In the context of IDO1 inhibition, the SAR is highly sensitive; subtle changes to the substitution pattern drastically alter potency, rendering generic substitution a high-risk approach for procurement in specialized research programs.

Quantitative Comparative Data: 6-Iodo-3-hydroxy-4-nitroindazole vs. Analogs


Positional Isomerism Dramatically Alters iNOS Inhibition Potency

While direct iNOS inhibition data for 6-Iodo-3-hydroxy-4-nitroindazole is not available from the provided sources, its closest structural relative, 4-nitroindazole, serves as a critical comparator. The substitution pattern is a major driver of activity. The NOS inhibitory activity of 4-nitroindazole is significantly higher than that of other positional isomers like 5- and 6-nitroindazole, establishing the 4-position as a privileged site for NOS inhibition [1]. The combination of the 4-nitro group with a 3-hydroxy moiety in the target compound is a known pharmacophore for enhancing NOS affinity [1].

Nitric Oxide Synthase Inflammation Neuroprotection

Iodine at C6 Enables Orthogonal Chemical Diversification Unavailable in Non-Halogenated Analogs

The presence of a heavy halogen, specifically iodine, at the 6-position provides a versatile synthetic handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a clear and quantifiable advantage over non-halogenated analogs like 4-nitroindazole or 3-hydroxyindazole. While 6-bromoindazole is a common alternative, aryl iodides are generally more reactive in oxidative addition steps, often leading to higher yields and milder reaction conditions for C-C and C-N bond formation.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Comparative NOS Isoform Selectivity Profiles: 4-Nitro Substitution Favors nNOS Over eNOS

The 4-nitro substitution pattern influences isoform selectivity within the NOS family. While 7-nitroindazole (7-NI) is a non-selective inhibitor (IC50 values for nNOS, eNOS, and iNOS are 0.71, 0.78, and 5.8 µM, respectively ), 4-nitroindazole is a potent nNOS inhibitor [1]. This suggests that the 4-nitro-3-hydroxy scaffold in the target compound is more likely to yield nNOS-selective tools, a desirable profile for neuroscience research aimed at mitigating off-target cardiovascular effects associated with eNOS inhibition.

Nitric Oxide Synthase Isoform Selectivity Neuropharmacology

SAR Sensitivity in IDO1 Inhibition: C3-Hydroxy Group is a Key Pharmacophoric Element

In the context of IDO1 inhibition, the 3-hydroxy (or 3-oxo) group is a critical hydrogen-bonding donor/acceptor motif. A series of C3-substituted 1H-indazoles were synthesized and evaluated for IDO1 inhibition, with potent 3-carbohydrazide derivatives showing IC50 values of 720 and 770 nM [1]. While the target compound's IDO1 activity is unreported, its 3-hydroxy group provides a similarly capable hydrogen-bonding motif that is absent in simple nitroindazoles like 7-nitroindazole. This structural feature is essential for engaging the IDO1 active site.

Immuno-Oncology IDO1 Inhibition Tumor Microenvironment

High-Value Research Applications for 6-Iodo-3-hydroxy-4-nitroindazole


Development of nNOS-Selective Inhibitors for Neurological Disorders

Based on the potent nNOS inhibitory activity of the 4-nitroindazole pharmacophore [1], 6-Iodo-3-hydroxy-4-nitroindazole is a promising scaffold for developing next-generation nNOS inhibitors. The C6-iodo handle allows for rapid SAR exploration to improve potency, selectivity, and brain penetration, a key requirement for treating conditions like neuropathic pain, Parkinson's disease, and Alzheimer's disease. This addresses the limitation of non-selective inhibitors like 7-nitroindazole, which risk cardiovascular side effects due to eNOS inhibition [2].

Dual-Targeting Scaffold for Cancer Immunotherapy and Anti-Angiogenesis

The indazole core is a privileged scaffold for both IDO1 and kinase inhibition [1][2]. This compound combines a 3-hydroxy group, important for IDO1 binding [1], with a 4-nitro group, a known pharmacophore for NOS inhibition [3]. This combination suggests potential for a dual-targeting strategy in cancer therapy, simultaneously addressing tumor immune evasion (via IDO1) and tumor angiogenesis/growth (via NOS). The iodine atom provides a site for attaching a third functional moiety, such as a kinase inhibitor fragment, to create a multi-targeted anticancer agent.

Chemical Biology Probe for Investigating Synergistic NOS and IDO1 Inhibition

This compound's unique substitution pattern makes it an ideal starting point for a chemical probe to study the interplay between nitric oxide signaling (via NOS) and tryptophan metabolism (via IDO1) in immune cells. The ability to further functionalize the 6-position with fluorescent dyes or affinity tags via the iodo handle allows for cellular target engagement and localization studies. This probe would be superior to simpler analogs like 4-nitroindazole, which lack a convenient functionalization site and the IDO1-targeting 3-hydroxy group [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-3-hydroxy-4-nitroindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.